3,10-Dimethyl-10H-phenoxazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
832734-12-0 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3,10-dimethylphenoxazine |
InChI |
InChI=1S/C14H13NO/c1-10-7-8-12-14(9-10)16-13-6-4-3-5-11(13)15(12)2/h3-9H,1-2H3 |
InChI Key |
QLCZRWCQZJUYDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C3O2)C |
Origin of Product |
United States |
Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy
Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule by analyzing its vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within 3,10-Dimethyl-10H-phenoxazine. The FT-IR spectrum reveals absorption bands corresponding to specific bond vibrations. For instance, the presence of aromatic C-H stretching vibrations is typically observed in the region of 3000-3100 cm⁻¹. The C-N stretching vibrations of the phenoxazine (B87303) ring system and the C-O-C ether linkage also produce characteristic absorption bands. mdpi.com Analysis of related phenoxazine structures shows that C=C stretching of the aromatic rings and C-H deformation vibrations are also key identifiers. researchgate.net The methyl groups attached to the phenoxazine core would exhibit C-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen and carbon.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in this compound. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenoxazine rings and the protons of the two methyl groups. The chemical shifts (δ) of the aromatic protons are influenced by their position on the rings and the electronic effects of the nitrogen and oxygen heteroatoms, as well as the methyl substituent. The protons of the N-methyl group (at position 10) and the C-methyl group (at position 3) would appear as singlets, with their chemical shifts providing clues to their local electronic environment. For example, in a related compound, 10-(1,6-dimethyl-1H-indol-3-yl)-10H-phenothiazine, the N-methyl and C-methyl protons appear as singlets at 3.85 ppm and 2.58 ppm, respectively. rsc.org The integration of these signals would confirm the number of protons in each environment.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.5 - 7.5 | Multiplet |
| N-CH₃ Protons | ~3.3 | Singlet |
This is a predicted table based on analogous structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. The aromatic carbons of the phenoxazine rings would resonate in the downfield region, typically between 110 and 150 ppm. The chemical shifts of the carbons in the methyl groups would appear in the upfield region of the spectrum. For instance, in a similar phenothiazine (B1677639) derivative, the N-methyl and C-methyl carbons resonate at approximately 33.08 ppm and 22.04 ppm, respectively. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons | 110 - 150 |
| N-CH₃ Carbon | ~33 |
This is a predicted table based on analogous structures. Actual experimental values may vary.
Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N CP/MAS NMR)
Advanced NMR techniques provide further structural insights. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can establish connectivity between protons and carbons, confirming the assignment of signals in the 1D spectra. emerypharma.comwalisongo.ac.id COSY experiments reveal couplings between neighboring protons, helping to trace out the spin systems within the molecule. researchgate.net HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached.
Solid-state ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can be employed to investigate the nitrogen atom within the phenoxazine ring. This technique provides information about the chemical environment and bonding of the nitrogen atom in the solid state. mdpi.comnih.gov The ¹⁵N chemical shift is sensitive to the electronic structure and conformation around the nitrogen atom. acs.orgmdpi.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₁₄H₁₃NO), the exact mass of the molecular ion would be a key piece of data for confirming its identity. bldpharm.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. rsc.orgnih.gov
The fragmentation pattern observed in the mass spectrum can also provide structural information. chemguide.co.uk The molecular ion can break apart into smaller, characteristic fragment ions. The analysis of these fragments can help to confirm the presence of specific structural motifs within the molecule. For example, the loss of a methyl group ([M-15]⁺) would be an expected fragmentation pathway. aip.orglibretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
X-ray Crystallography for Solid-State Molecular Structure Determination
The analysis of a suitable single crystal of the compound reveals the spatial relationship of the methyl groups and the planarity or folding of the phenoxazine ring system. This structural information is critical for understanding the molecule's electronic properties and intermolecular interactions in the solid state. Crystallographic data for related compounds, such as 1,3-dinitro-10H-phenoxazine, are often summarized in detailed tables.
Table 2: Representative Crystallographic Data Parameters for a Phenoxazine Derivative
| Parameter | Value |
| Empirical Formula | C₁₄H₁₃NO |
| Formula Weight | 211.26 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value would be determined experimentally |
| b (Å) | Value would be determined experimentally |
| c (Å) | Value would be determined experimentally |
| α (°) | 90 |
| β (°) | Value would be determined experimentally |
| γ (°) | 90 |
| Volume (ų) | Value would be determined experimentally |
| Z (molecules/unit cell) | e.g., 4 |
| Density (calculated) (g/cm³) | Value would be determined experimentally |
This table presents a hypothetical data set for illustrative purposes, based on data for related structures. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from ground electronic states to excited states. scielo.br For aromatic systems like this compound, UV-Vis spectra reveal characteristic absorption bands arising from π→π* and n→π* electronic transitions within the conjugated phenoxazine core. scielo.br
The spectrum of a phenoxazine derivative typically shows distinct absorption peaks. For instance, studies on 10-(Perylene-3-yl-10H-phenoxazine) showed an absorption peak around 250 nm corresponding to the phenoxazine moiety. scielo.br The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substitution pattern on the aromatic rings and the solvent used. The introduction of methyl groups, as in this compound, can cause slight shifts in the absorption maxima compared to the unsubstituted parent compound. This technique is valuable for confirming the presence of the phenoxazine chromophore and studying its electronic properties. scielo.brscielo.br
Computational and Theoretical Investigations of 3,10 Dimethyl 10h Phenoxazine
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely applied to determine the properties of molecules, including their geometry, electronic distribution, and reactivity.
The first step in the computational analysis of 3,10-Dimethyl-10H-phenoxazine is the optimization of its ground-state geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy configuration. DFT calculations have shown that the core phenoxazine (B87303) ring system is not planar but adopts a bent or "butterfly" conformation. semanticscholar.orgnih.gov This puckering is a characteristic feature of phenoxazine and related heterocyclic compounds. semanticscholar.orgnih.gov
The optimization provides key geometrical parameters. While specific values for this compound are determined by the precise computational setup, a representative analysis would include the parameters outlined in the table below. The dihedral angle, which measures the degree of folding along the N-O axis of the central ring, is a particularly important parameter for defining the butterfly structure. semanticscholar.org
| Parameter | Description | Typical Finding for Phenoxazine Core |
| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-C, C-N, C-O). | Calculations provide precise lengths for all bonds in the molecule. |
| **Bond Angles (°) ** | The angles formed by three connected atoms (e.g., C-N-C, C-O-C). | Defines the local geometry around each atom. |
| Dihedral Angles (°) | The angle between two intersecting planes, indicating the puckering of the ring system. | The phenoxazine core is significantly puckered, deviating from a flat structure. semanticscholar.org |
The electronic properties of this compound are primarily understood through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The phenoxazine moiety is a well-known electron donor, meaning it has a high-energy HOMO level. researchgate.net The energies of these orbitals and the difference between them (the HOMO-LUMO energy gap, Eg) are crucial for predicting the molecule's electronic and optical properties, as well as its chemical stability and reactivity. ajchem-a.comresearchgate.net
DFT calculations are used to determine these energy values. A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, which affects its color and potential use in applications like organic electronics. umich.edufrontiersin.org The methyl groups at the 3 and 10 positions will influence the precise energy levels compared to the unsubstituted phenoxazine.
| Parameter | Description | Significance |
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |
| Energy Gap (Eg) (eV) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | A key indicator of chemical reactivity and optical properties. ajchem-a.com |
To provide a more quantitative prediction of chemical reactivity, DFT is used to calculate various reactivity descriptors. Fukui functions (f(r)) are particularly important as they identify which sites in a molecule are most susceptible to electrophilic or nucleophilic attack. researchgate.netscm.com
The Fukui function helps in understanding the local reactivity of different atoms within this compound. scm.com By analyzing the changes in electron density as an electron is added or removed, one can pinpoint the most reactive centers. This is crucial for predicting how the molecule will interact with other chemical species. ebi.ac.uk
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de It is a valuable tool for understanding intermolecular interactions and predicting reactive sites. researchgate.netresearchgate.net
In an MEP map, different colors correspond to different values of the electrostatic potential. uni-muenchen.de
Red regions indicate negative electrostatic potential, which are areas rich in electrons and are susceptible to electrophilic attack. ajchem-a.com
Blue regions indicate positive electrostatic potential, which are electron-poor areas and are prone to nucleophilic attack. ajchem-a.com
Green regions represent areas with neutral or near-zero potential. researchgate.net
For this compound, an MEP map would likely show a negative potential around the oxygen atom and the π-system of the benzene (B151609) rings, while regions near the hydrogen atoms would exhibit a positive potential.
Reactivity Parameters and Fukui Functions
Time-Dependent Density Functional Theory (TD-DFT)
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and predicting spectroscopic properties. diva-portal.orgnih.gov
TD-DFT calculations are used to simulate the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound. researchgate.netscience.gov These calculations provide information on the vertical transition energies from the ground state to various excited states. sioc-journal.cn
The output of a TD-DFT calculation includes the maximum absorption wavelengths (λmax), which correspond to the energy required to promote an electron from a lower to a higher energy orbital (often from the HOMO to the LUMO), and the oscillator strength (f), which indicates the probability of that transition occurring. lew.romdpi.com Similarly, TD-DFT can be used to calculate emission wavelengths, which are related to the energy released when the molecule returns from an excited state to the ground state. nih.gov These predicted spectra are essential for interpreting experimental photophysical data.
| Parameter | Description | Significance |
| Absorption λmax (nm) | The wavelength of maximum light absorption. | Determines the color of the compound and its light-harvesting properties. |
| Oscillator Strength (f) | The intensity of the electronic transition. | A higher value indicates a more probable and stronger absorption. |
| Emission λem (nm) | The wavelength of maximum light emission (fluorescence). | Characterizes the emissive properties of the molecule. |
| Major Orbital Contributions | The specific orbitals involved in the electronic transition (e.g., HOMO → LUMO). | Provides insight into the nature of the excited state (e.g., charge-transfer character). |
Characterization of Excited States and Transition Energies
The photophysical behavior of this compound and related derivatives is fundamentally governed by the nature of their electronic excited states. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in characterizing these states and their transition energies. nih.gov Upon absorption of light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). The subsequent de-excitation pathways determine the molecule's utility in applications like photoredox catalysis.
For phenoxazine-based compounds, the first singlet excited state (S₁) is populated following ultrafast electronic relaxation, which can occur on a femtosecond to picosecond timescale. researchgate.net The lifetime of this S₁ state is highly dependent on the molecular structure and the surrounding solvent environment, with reported lifetimes for various derivatives ranging from 130 picoseconds to 40 nanoseconds. researchgate.net From the S₁ state, the molecule can return to the ground state or undergo intersystem crossing (ISC) to populate the triplet excited state (T₁). This ISC pathway is particularly important for phenoxazine catalysts. researchgate.net
Computational modeling allows for the prediction of triplet energies (Eₜ) and excited-state reduction potentials. nih.gov Structural modifications, such as the introduction of different substituents on the phenoxazine core, can be used to systematically tune these properties. nih.gov TD-DFT calculations are employed to understand the orbitals involved in the primary photoexcitation and to identify the nature of the transitions, such as π-π* or n-π* transitions, which are often associated with intramolecular charge transfer. nih.govchemrxiv.org
The table below summarizes representative excited-state lifetime data for phenoxazine derivatives in various solvents, illustrating the significant influence of the environment on photophysical dynamics.
| Catalyst Family | Solvent | S₁ State Lifetime |
| Phenoxazine | N,N-dimethylformamide (DMF) | 135 ps - 2.8 ns |
| Phenoxazine | Dichloromethane (DCM) | 1.8 ns - 3.7 ns |
| Phenoxazine | Toluene (B28343) | 2.5 ns - 40 ns |
| Data derived from studies on various phenoxazine derivatives, illustrating the range of observed lifetimes. researchgate.net |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide profound insights into the structural and dynamic properties of this compound that are not directly accessible through experimental means alone. These computational techniques are essential for understanding conformational preferences, solvent interactions, and the mechanics of charge transfer.
Conformational Analysis and Butterfly Conformation
A defining structural characteristic of the 10H-phenoxazine scaffold is its non-planar, folded geometry. scispace.com This conformation, often referred to as a "butterfly" or "boat" conformation, arises from the puckering of the central heterocyclic ring. The degree of this folding can be quantified by the dihedral angle between the two benzo rings. Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations have been used extensively to analyze this conformation. acs.orgrsc.org
These studies confirm that the highly non-planar conformation is a stable feature in the ground state. scispace.com This inherent bending of the molecule is crucial as it influences crystal packing and can prevent the close intermolecular interactions that lead to the formation of aggregates or excimers. scispace.comrsc.org Molecular dynamics simulations can track the fluctuations of the dihedral angles over time, revealing the molecule's flexibility and how its conformation might be influenced by its environment or by substitution on the ring system. acs.org
| Computational Method | Key Finding | Reference |
| Molecular Dynamics (MD) | Confirmed the bent, "butterfly" structure of the phenoxazine core. | rsc.org |
| Density Functional Theory (DFT) | Characterized the non-planar conformation in the ground state. | scispace.com |
| MD & DFT | Analyzed variations in dihedral angles in response to environment. | acs.org |
Solvent Effects Modeling (e.g., Polarizable Continuum Model - PCM)
The photophysical properties of phenoxazine derivatives, particularly those with donor-acceptor character, are often highly sensitive to the polarity of their environment. Computational models are employed to simulate these solvent effects, with the Polarizable Continuum Model (PCM) being a widely used approach. nih.govumich.edu In this model, the solvent is treated as a continuous medium with a specific dielectric constant, which interacts with the solute molecule's charge distribution.
Theoretical calculations using PCM have shown that the energy of charge transfer (CT) excited states is significantly stabilized by increasing solvent polarity. researchgate.net As the permittivity of the solvent increases, the energy of the CT state is lowered, while the energy of the locally excited (LE) state remains relatively unchanged. researchgate.net This differential stabilization leads to a predictable red shift in the emission spectrum (positive solvatochromism) in more polar solvents, a phenomenon that is consistently observed experimentally and confirmed by TD-DFT calculations incorporating the PCM method. umich.edursc.org These simulations are crucial for understanding and predicting the solvatochromic behavior of phenoxazine-based dyes and sensors.
Intramolecular Charge Transfer (ICT) State Characterization
In phenoxazine derivatives functionalized with electron-accepting groups, photoexcitation can induce an Intramolecular Charge Transfer (ICT). ossila.com This process involves the movement of an electron from the electron-rich phenoxazine donor to the electron-accepting moiety, creating an excited state with a large dipole moment. ossila.comacs.org Computational chemistry provides powerful tools to characterize these ICT states.
DFT and TD-DFT calculations are used to visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For ICT systems, the HOMO is typically localized on the phenoxazine donor, while the LUMO is on the acceptor, confirming the charge-transfer nature of the excitation. acs.orgajchem-a.com Furthermore, electrostatic potential (ESP)-mapped electron density diagrams can vividly illustrate the redistribution of charge, showing a clear shift in electron density from the phenoxazine core to the acceptor substituent in the excited state compared to the ground state. nih.govnih.gov
In some cases, especially where the donor and acceptor units are linked by a single bond, molecular twisting can occur in the excited state. This leads to the formation of a Twisted Intramolecular Charge Transfer (TICT) state, which is geometrically relaxed and often has a more complete charge separation. rsc.orgrsc.org The formation of TICT states can be identified computationally and is associated with a large Stokes shift and a strong dependence of the emission properties on solvent polarity and viscosity. rsc.org
| Computational Technique | Application in ICT Characterization | Key Insight | Reference |
| TD-DFT | Calculation of excited state energies and orbital transitions. | Confirms CT nature of excitation and predicts emission properties. | acs.org |
| HOMO/LUMO Visualization | Mapping of frontier molecular orbitals. | Shows spatial separation of orbitals on donor and acceptor moieties. | ajchem-a.com |
| ESP-Mapped Electron Density | Visualization of charge distribution in ground vs. excited states. | Provides direct visual evidence of charge redistribution upon excitation. | nih.govnih.gov |
| Potential Energy Surface Scan | Modeling energy as a function of dihedral angle twist. | Identifies stable TICT conformations and energy barriers. | rsc.org |
Chemical Reactivity and Mechanistic Studies
Redox Chemistry of Phenoxazine (B87303) Derivatives
The redox behavior of the phenoxazine scaffold is central to its chemical reactivity. These heterocyclic compounds are recognized as electron donors that can undergo oxidation to form radical cations. This process is often reversible and is fundamental to their application in various fields, from photoredox catalysis to materials science. nih.govd-nb.info
Phenoxazine derivatives readily undergo one-electron oxidation to generate corresponding radical cations. The stability of these radical cations is a key feature of phenoxazine chemistry. For N-substituted phenoxazines, this oxidation is a quasi-reversible process. researchgate.net The resulting radical cations of N-substituted phenoxazines exhibit notable stability, which allows for their characterization and application in various chemical transformations. researchgate.netresearchgate.net
The structure of the phenoxazine core, particularly the bridging oxygen atom, plays a crucial role in this stability. Computational studies suggest the oxygen atom can act as a π-electron donor to stabilize the aminyl radical that would form from N-H abstraction, but it also functions as a σ-electron acceptor, which destabilizes the radical cation. ebi.ac.uk This dual role creates a unique balance between reactivity and stability. In the case of 3,10-Dimethyl-10H-phenoxazine, the absence of the N-H bond means the primary oxidation product is the radical cation. The stability of this species is influenced by the electronic effects of the methyl groups. The N-methyl group (at position 10) and the C-methyl group (at position 3) are both electron-donating, which helps to stabilize the positive charge of the radical cation formed upon oxidation.
Studies on related N-alkyl phenoxazines have shown that these compounds undergo reversible oxidation to form radical cation species. nih.gov The stability of these oxidized forms is a critical factor in their utility as photoredox catalysts and in other applications. nih.govresearchgate.net
While phenoxazines are primarily known for their oxidative chemistry, their reduction has also been studied, particularly in the context of energy storage. A water-soluble phenoxazine derivative, methyl celestine blue, has been shown to undergo a one-electron reduction to form a stable radical species. [14 from previous step] This reversible redox chemistry is crucial for its application as an electroactive material in aqueous flow batteries. [14 from previous step] The reduction process involves the transfer of one electron to the phenoxazine molecule, generating a radical anion. The stability of this species allows for repeated charge-discharge cycles in a battery setup. [14 from previous step]
Cyclic voltammetry (CV) is a primary technique for characterizing the redox behavior of phenoxazine derivatives. CV studies reveal that N-substituted phenoxazines undergo a single, reversible one-electron oxidation. nih.govresearchgate.net The formal redox potential (E°), often approximated by the half-wave potential (E1/2), is a key parameter determined from these experiments.
For N-substituted phenoxazines, the formal redox potential typically falls in the range of +0.39 to +0.45 V versus a Saturated Calomel Electrode (SCE). researchgate.net The specific potential is modulated by the substituents on both the nitrogen atom and the aromatic core. For instance, replacing an N-aryl group with a more electron-donating N-alkyl group can be expected to stabilize the resulting radical cation, thus lowering the oxidation potential. nih.gov
The methyl group at the 3-position in this compound is an electron-donating group, which would be expected to lower its oxidation potential compared to the unsubstituted 10-methylphenoxazine (B188465). The table below presents electrochemical data for several relevant N-alkyl phenoxazine derivatives, illustrating the influence of substitution on their redox properties.
| Compound | E1/2 (V vs SCE) | Solvent | Reference |
|---|---|---|---|
| 10-Methyl-10H-phenoxazine | 0.42 | Not Specified | researchgate.net |
| 3,7-Di(2-naphthyl)-10-hexyl-10H-phenoxazine | 0.61 | DMAc | nih.gov |
| 3,7-Bis(4-(trifluoromethyl)phenyl)-10-hexyl-10H-phenoxazine | 0.70 | DMAc | nih.gov |
| 3,7-Di(p-tolyl)-10-hexyl-10H-phenoxazine | 0.56 | DMAc | nih.gov |
| 3,7-Bis(4-methoxyphenyl)-10-hexyl-10H-phenoxazine | 0.56 | DMAc | nih.gov |
Reduction Reactions
Radical Scavenging and Antioxidant Mechanisms
Phenoxazine and its derivatives are renowned for their efficacy as radical-trapping antioxidants (RTAs). researchgate.netebi.ac.uk Their mechanism of action, however, is highly dependent on the substitution at the 10-position (nitrogen atom).
For phenoxazines possessing a hydrogen atom on the nitrogen (N-H), the primary antioxidant mechanism is hydrogen atom transfer (HAT). researchgate.netebi.ac.uk These compounds react rapidly with peroxyl radicals by donating the N-H hydrogen atom to neutralize the radical, thereby breaking the autoxidation chain reaction. The bond dissociation enthalpy (BDE) of the N-H bond is a critical parameter for this activity; a lower BDE facilitates faster HAT. researchgate.net
However, in this compound, the nitrogen atom is alkylated (N-methyl). This structural feature precludes the direct N-H atom transfer mechanism. Consequently, its radical scavenging activity must proceed via an alternative pathway. The most likely mechanism is a single electron transfer (SET) process, where the phenoxazine derivative donates an electron to the radical species, forming the stable phenoxazine radical cation and a less reactive anion. This is often referred to as a sequential proton loss electron transfer (SPLET) or a single electron transfer-proton transfer (SET-PT) mechanism in different contexts, though for a 10-alkyl phenoxazine reacting with a radical, it is fundamentally an electron transfer. researchgate.netnih.gov At elevated temperatures, an alternative HAT from the benzylic C-H bonds of alkyl substituents on the phenoxazine core has also been proposed as a possible, though less significant, antioxidant pathway. [16 from previous step]
Substituents on the phenoxazine core have a profound effect on its RTA activity. For the classical HAT mechanism in N-H phenoxazines, electron-donating groups (EDGs) enhance reactivity. researchgate.netebi.ac.uk EDGs, such as the methyl group at the 3-position, increase the electron density on the phenoxazine ring system, which stabilizes the transition state of the HAT reaction and lowers the N-H BDE, thereby accelerating the reaction with radicals. frontiersin.org Conversely, electron-withdrawing groups (EWGs) decrease the rate of HAT. researchgate.netebi.ac.uk
In the case of this compound, where the SET mechanism is operative, the influence of substituents is evaluated based on their effect on the ionization potential or oxidation potential. The electron-donating methyl groups at both the 3- and 10-positions lower the oxidation potential of the molecule. nih.govfrontiersin.org This makes the compound more susceptible to oxidation (electron donation), which enhances its ability to scavenge radicals via the SET mechanism. The increased stability of the resulting radical cation, due to the electronic contribution of the methyl groups, further favors this antioxidant pathway. Therefore, the substitution pattern of this compound suggests it would be an effective radical scavenger, operating through an electron transfer mechanism rather than the N-H atom transfer typical of its parent compound.
H-Atom Transfer Reactivity
Substitution Reactions
The phenoxazine core is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for a diverse range of functionalization. The presence of the methyl groups at the 3 and 10 positions influences the regioselectivity and rate of these transformations.
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated phenoxazine and related heterocyclic systems. This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the departure of the halide leaving group. libretexts.orgopenstax.org The rate and feasibility of SNAr reactions are highly dependent on the nature of the halogen, the nucleophile, and the presence of electron-withdrawing groups on the aromatic ring. openstax.orgmasterorganicchemistry.com
For SNAr to occur, the aromatic ring must be rendered electron-deficient, a condition typically met by the presence of strong electron-withdrawing substituents (e.g., nitro groups) positioned ortho or para to the leaving group. libretexts.orgopenstax.org These groups stabilize the negatively charged Meisenheimer intermediate through resonance. libretexts.org While the phenoxazine ring itself is electron-rich, halogenation combined with other activating groups can facilitate these substitutions.
Research on related structures, such as phenothiazines and other phenoxazine derivatives, provides insight into this reactivity. For instance, the SNAr reaction of phenothiazine (B1677639) with various polyfluoroarenes proceeds efficiently in the presence of a mild base like potassium carbonate, yielding 10-arylphenothiazine derivatives. A similar reaction has been demonstrated for 10H-phenoxazine itself. mdpi.com In one study, the reaction between 1-bromo-2-fluoro-4-methyl-5-nitrobenzene and 2-aminophenol (B121084) derivatives resulted in an intramolecular nucleophilic substitution to form the corresponding phenoxazine ring system.
In the context of a halogenated this compound, a nucleophile would attack the carbon atom bearing the halogen. The success of this reaction would be enhanced if additional electron-withdrawing groups are present on the ring system. For example, the reaction of 3,7-dibromo-10-hexyl-10H-phenoxazine with aryl boronic acids via Suzuki-Miyaura coupling, a cross-coupling reaction rather than a direct SNAr, has been used to synthesize core-arylated phenoxazines. nih.gov
Table 1: Examples of Nucleophilic Substitution on Related Phenoxazine/Phenothiazine Systems
| Starting Material | Reagent/Nucleophile | Product Type | Yield | Reference |
| 10H-Phenothiazine | Octafluorotoluene | 10-Arylphenothiazine | 96% | mdpi.com |
| 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene | 2-Aminophenol | 3-Methyl-2-nitro-10H-phenoxazine | Moderate | |
| 3,7-Dibromo-10-hexyl-10H-phenoxazine | Aryl boronic acids (Suzuki Coupling) | Core-arylated N-hexyl phenoxazines | 35-46% | nih.gov |
| 4,5-Difluoro-1,2-dinitrobenzene | 1,2-disubstituted amines, alcohols, thiols | Phenoxazines, Phenothiazines | N/A | mdpi.com |
This table presents data for reactions on related heterocyclic cores to illustrate the principles of nucleophilic substitution.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, proceeding through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation (an arenium ion or Wheland intermediate), followed by deprotonation to restore aromaticity. mnstate.edulkouniv.ac.in The rate-determining step is typically the formation of this high-energy carbocation. mnstate.edu
The phenoxazine ring system is considered highly activated towards electrophilic attack due to the electron-donating nature of both the bridgehead oxygen and nitrogen atoms. These heteroatoms increase the electron density of the aromatic rings through resonance, making them more nucleophilic. libretexts.org Substituents already present on the ring direct the position of subsequent substitutions. Electron-donating groups are known as "activating" groups and typically direct incoming electrophiles to the ortho and para positions relative to themselves. masterorganicchemistry.com
In this compound, the ring system is endowed with three activating groups:
The N-methyl group at position 10.
The bridging oxygen atom .
The methyl group at position 3.
Both the nitrogen and oxygen atoms activate the ortho and para positions. Therefore, positions 2, 4, 6, and 8 are electronically enriched. The methyl group at position 3 further activates its ortho positions (2 and 4) and its para position (not applicable in this ring). The combined effect of these groups makes the phenoxazine core highly reactive towards electrophiles, with substitution anticipated to occur at the most activated and sterically accessible positions, primarily positions 2 and 4, and to a lesser extent, positions 6 and 8. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. libretexts.org
Table 2: Directing Effects of Substituents in this compound
| Substituent | Position | Type | Activating/Deactivating | Ortho/Para/Meta Directing |
| -N(CH₃)- | 10 | Heteroatom (Amine-like) | Activating | Ortho, Para |
| -O- | 5 | Heteroatom (Ether-like) | Activating | Ortho, Para |
| -CH₃ | 3 | Alkyl | Activating | Ortho, Para |
Nucleophilic Substitution at Halogenated Phenoxazine Cores
Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of phenoxazine derivatives, particularly in processes involving electron or atom transfer.
Kinetic parameters for phenoxazine derivatives are often determined in the context of their high reactivity in specific processes, such as radical-trapping antioxidant (RTA) activity or as mediators in biocatalysis. nih.govresearchgate.net For instance, the very high reactivity of many phenoxazines as RTAs requires specialized methods for kinetic analysis. nih.govacs.org A common technique is the inhibited autoxidation method, where the phenoxazine is used to trap chain-carrying peroxyl radicals. nih.gov Due to the rapid reaction rates, a strong H-bonding co-solvent like dimethyl sulfoxide (B87167) (DMSO) is sometimes used to slow the observed rates by reducing the effective concentration of the free phenoxazine available as an H-atom donor. nih.govacs.org
In other studies, electrochemical methods like cyclic voltammetry are employed to probe the redox properties and determine parameters such as the half-wave oxidation potential (E₁/₂), which relates to the ease of electron transfer. nih.gov For enzyme-catalyzed reactions involving phenoxazine mediators, kinetic parameters like the bimolecular rate constants for enzyme reduction (k_red) and oxidation (k_ox) are determined by monitoring changes in absorbance of the phenoxazine radical cation over time. researchgate.net
Table 3: Kinetic and Electrochemical Parameters for Representative N-Substituted Phenoxazines
| Compound | Method | Parameter | Value | Reference |
| 10-Methyl-10H-phenoxazine (MPX) | Enzyme Kinetics | k_red (with rPpL laccase) | 1.1 x 10⁷ M⁻¹s⁻¹ | researchgate.net |
| Core-modified N-alkyl phenoxazines | Cyclic Voltammetry | E⁰_ox | 0.56 to 0.70 V vs SCE | nih.gov |
| 3,7-(OMe)₂-phenoxazine | Inhibited Autoxidation | k_inh | 6.6 x 10⁸ M⁻¹s⁻¹ | nih.gov |
| 3-CN,7-NO₂-phenoxazine | Inhibited Autoxidation | k_inh | 4.5 x 10⁶ M⁻¹s⁻¹ | nih.gov |
This table includes data for various phenoxazine derivatives to illustrate the range of kinetic parameters and the methods used for their determination.
The Evans-Polanyi principle describes a linear relationship between the activation energy of a reaction and its enthalpy of reaction within a series of related reactions. For H-atom transfer (HAT) reactions, this often translates to a linear correlation between the logarithm of the rate constant (log k) and the bond dissociation enthalpy (BDE) of the bond being broken.
Studies on the radical-trapping antioxidant activity of substituted 10H-phenoxazines have demonstrated that their H-atom transfer reactivity follows an excellent Evans-Polanyi correlation. nih.govacs.org This relationship links the rate constant of inhibition (k_inh), which measures the rate of reaction with peroxyl radicals, to the N-H BDE of the phenoxazine. nih.gov
The correlation spans a wide range of reactivities, from phenoxazines substituted with electron-withdrawing groups (e.g., 3-CN, 7-NO₂) which have higher N-H BDEs and lower rate constants, to those with electron-donating groups (e.g., 3,7-(OMe)₂) which have lower N-H BDEs and exceptionally high rate constants. nih.govacs.org This demonstrates that substituents that weaken the N-H bond by stabilizing the resulting aminyl radical also accelerate the H-atom transfer reaction, as predicted by the Evans-Polanyi principle. This balance between stability and reactivity is a key feature of the phenoxazine scaffold. nih.gov
Table 4: Evans-Polanyi Correlation Data for Substituted 10H-Phenoxazines
| Substituent(s) | N-H BDE (kcal/mol) | Rate Constant, k_inh (M⁻¹s⁻¹) | Reference |
| 3,7-(OMe)₂ | 71.8 | 6.6 x 10⁸ | nih.gov |
| 3-CN, 7-NO₂ | 77.4 | 4.5 x 10⁶ | nih.gov |
This table illustrates the relationship between the N-H bond strength and reaction rate constant that defines the Evans-Polanyi correlation in phenoxazine systems.
Photophysical Properties and Excited State Dynamics
Absorption and Emission Characteristics
The absorption and emission profiles of phenoxazine (B87303) derivatives are central to their application in areas such as organic light-emitting diodes (OLEDs). These properties are intrinsically linked to their molecular structure and the surrounding environment.
Maximum Emission Wavelength (λmax) and Spectral Shifts
The maximum emission wavelength (λmax) of phenoxazine-based compounds can be tuned across the visible spectrum by modifying their chemical structure. For instance, introducing different donor and acceptor moieties can lead to significant spectral shifts. In a study of phenoxazine-dibenzothiophene sulfoximine (B86345) emitters, diverse emissions from yellow to orange were achieved. nih.gov Similarly, by combining phenoxazine donors with a quinoxaline (B1680401) framework, emissions ranging from green to red have been systematically regulated. nih.gov
Derivatives of 10H-phenoxazine have been synthesized to exhibit light blue and green emissions. rsc.org For example, a compound incorporating phenoxazine as an electron-donating unit and a 10H-phenoxaborin group as an electron-accepting unit showed green emission. rsc.org Another study reported that phenoxazine-based pyrimidine (B1678525) emitters displayed emission peaks between 524 to 535 nm. spiedigitallibrary.org Furthermore, a phenoxazine derivative linked to a benzothiazole (B30560) bridge exhibited green emission with a maximum wavelength of 512 nm in toluene (B28343). uhasselt.be The solvent environment also plays a crucial role, with some N-alkyl phenoxazine derivatives showing significant solvatochromism, indicating a pronounced effect of solvent polarity on the emission wavelength. nih.gov
| Compound/System | Maximum Emission Wavelength (λmax) | Solvent/Matrix | Reference |
| Phenoxazine-pyrimidine derivative | 524-535 nm | CBP film | spiedigitallibrary.org |
| Phenoxazine-benzothiazole derivative | 512 nm | Toluene | uhasselt.be |
| 10-Methyl-10H-phenothiazine-5,5-dioxide derivative (1b) | 511 nm | Not Specified | sioc-journal.cn |
| 10H-phenoxaborin-phenoxazine derivative (11) | Green Emission | Not Specified | rsc.org |
| N-alkyl phenoxazine derivative (PC 1) | 480 nm | DMAc | nih.gov |
| 10-Methyl-10H-phenothiazine-5,5-dioxide derivative (1a) | 455 nm | Not Specified | sioc-journal.cn |
| 10-Methyl-10H-phenothiazine-5,5-dioxide derivative (2a) | 422 nm | Toluene | sioc-journal.cn |
Photoluminescence Quantum Yield (PLQY)
The photoluminescence quantum yield (PLQY) is a critical measure of the efficiency of the emission process. Phenoxazine derivatives have demonstrated a wide range of PLQY values, which are highly dependent on their molecular design and environment.
For instance, certain N-alkyl phenoxazines have been reported to exhibit high fluorescence quantum yields, exceeding 77%. nih.gov In a comparative study, a phenoxazine derivative (DPTQ-PhPXZ) showed a higher quantum yield in both solution and the aggregated state compared to a similar phenothiazine-based compound. ebi.ac.uk High PLQYs are particularly important for applications in OLEDs. A 10H-phenoxaborin derivative with a phenoxazine donor achieved a very high PLQY with green emission. rsc.org In contrast, some phenoxazine-based emitters designed for near-infrared applications have shown lower quantum yields. One such emitter, PXZ-PhCNDBPZ, had a PLQY of 0.08. chemrxiv.org
The PLQY can also be influenced by the presence of oxygen. For a benzothiazole-phenoxazine derivative in toluene, the PLQY was 0.33 in an inert atmosphere, which dropped significantly in the presence of air. uhasselt.be This highlights the sensitivity of the excited states to quenching by molecular oxygen.
| Compound/System | Photoluminescence Quantum Yield (PLQY) | Conditions | Reference |
| N-alkyl phenoxazines | > 77% | Not Specified | nih.gov |
| 10H-phenoxaborin-phenoxazine derivative (11) | Very High | Not Specified | rsc.org |
| Benzothiazole-phenoxazine derivative | 0.33 | Toluene, inert atmosphere | uhasselt.be |
| 10-Methyl-10H-phenothiazine-5,5-dioxide derivative (2a) | 0.367 | Toluene, oxygen-free | sioc-journal.cn |
| 10-Methyl-10H-phenothiazine-5,5-dioxide derivative (1b) | 0.098 | Not Specified | sioc-journal.cn |
| PXZ-PhCNDBPZ | 0.08 | Not Specified | chemrxiv.org |
| 10-Methyl-10H-phenothiazine-5,5-dioxide derivative (1a) | 0.083 | Not Specified | sioc-journal.cn |
Luminescence Mechanisms
Thermally Activated Delayed Fluorescence (TADF) in Phenoxazine-based Emitters
TADF is a photophysical phenomenon where molecules can up-convert non-emissive triplet excited states to emissive singlet excited states through thermal energy. beilstein-journals.org This process is particularly efficient in donor-acceptor (D-A) type molecules where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated, leading to a small energy gap between the singlet and triplet states. spiedigitallibrary.orgbeilstein-journals.org
Phenoxazine is a potent electron donor and is frequently used in the design of TADF emitters. ebi.ac.uknih.gov By combining phenoxazine with various electron-accepting units, researchers have developed a wide array of TADF materials with emissions across the visible spectrum. nih.govnih.gov For example, TADF emitters have been created using phenoxazine and dibenzo[a,j]phenazine, beilstein-journals.org 10H-phenoxaborin, rsc.org and dibenzothiophene (B1670422) sulfoximine derivatives. nih.gov The efficiency of TADF-based OLEDs can be remarkable, with some devices achieving high external quantum efficiencies. rsc.orgbeilstein-journals.org
Singlet and Triplet Excited State Energy Gaps (ΔEST)
A small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is a prerequisite for efficient TADF. beilstein-journals.orgnih.gov Ideally, this gap should be small enough for thermal energy at room temperature to facilitate the up-conversion from T1 to S1. nih.gov In some cases, ΔEST can even be negative, which disobeys Hund's rule and leads to inverted singlet and triplet excited states. nih.gov
The molecular design of phenoxazine-based TADF emitters focuses on minimizing ΔEST. This is often achieved by creating a twisted geometry between the donor and acceptor units, which reduces the exchange energy between the HOMO and LUMO. spiedigitallibrary.orgbeilstein-journals.org For instance, in a series of 10-methyl-10H-phenothiazine-5,5-dioxide derivatives incorporating a phenoxazine donor, the ΔEST values were determined to be as low as 0.177 eV. sioc-journal.cn Theoretical calculations have also been employed to predict and understand the ΔEST in various designed molecules, guiding the synthesis of new TADF materials. frontiersin.org
| Compound | ΔEST (eV) | Method | Reference |
| 10-Methyl-10H-phenothiazine-5,5-dioxide derivative (1b) | 0.177 | Experimental | sioc-journal.cn |
| 10-Methyl-10H-phenothiazine-5,5-dioxide derivative (1a) | 0.203 | Experimental | sioc-journal.cn |
| 10-Methyl-10H-phenothiazine-5,5-dioxide derivative (1b) | 0.295 | Theoretical (TD-DFT) | sioc-journal.cn |
| 10-Methyl-10H-phenothiazine-5,5-dioxide derivative (1a) | 0.232 | Theoretical (TD-DFT) | sioc-journal.cn |
Reverse Inter-System Crossing (RISC) Rates and Mechanisms
The rate of reverse intersystem crossing (RISC) is a key parameter that determines the efficiency of the TADF process. A high RISC rate allows for rapid conversion of triplet excitons to singlet excitons, which can then decay radiatively as delayed fluorescence. The RISC process is critically dependent on the ΔEST and the spin-orbit coupling between the S1 and T1 states. beilstein-journals.org
Increasing the number of donor units in a molecule can be a strategy to boost the RISC rate. rsc.orgresearchgate.net This is because multiple donor-acceptor pathways can enhance the up-conversion process. researchgate.net The presence of locally excited triplet states on the donor or acceptor units can also facilitate the RISC process through spin-vibronic coupling. beilstein-journals.orgacs.org In phenoxazine-based systems, the butterfly-like structure of the phenoxazine moiety can contribute to a twisted molecular geometry, which in turn helps in reducing the ΔEST and promoting an efficient RISC. researchgate.net
Time-Resolved Spectroscopy
Time-resolved spectroscopy provides invaluable insights into the transient nature of excited states, allowing for the determination of lifetimes and the kinetics of various decay pathways.
Transient Photoluminescence Decay Kinetics
The transient photoluminescence (PL) decay kinetics of phenoxazine-based materials are often complex, exhibiting multi-exponential decay profiles that signify the involvement of different excited state processes. For instance, the transient PL decay of some phenoxazine derivatives can be analyzed to reveal the rate of reverse intersystem crossing (RISC), a key process in thermally activated delayed fluorescence (TADF). rsc.org In a study of a molecule incorporating a phenoxazine donor, the transient PL decay was measured using picosecond pulsed excitation at 375 nm. rsc.org The decay kinetics indicated the presence of delayed fluorescence attributable to a thermally activated process. rsc.org
The decay kinetics can be influenced by the molecular structure and the surrounding environment. For example, in some phenoxazine-BODIPY dyads, the fluorescence decay kinetics are biexponential in polar solvents like acetonitrile (B52724) (ACN), with average lifetimes decreasing significantly compared to nonpolar solvents like n-hexane. nih.gov This behavior points to the influence of solvent polarity on the excited state deactivation pathways. nih.gov
The study of various phenoxazine derivatives has shown that excited singlet-state lifetimes can range from 130 picoseconds to 40 nanoseconds, with a strong dependence on both the specific molecular structure and the solvent used. ebi.ac.ukresearchgate.net Ultrafast electronic relaxation, occurring in less than 200 femtoseconds to 3 picoseconds, populates the first singlet excited state (S1) after photoexcitation. ebi.ac.ukresearchgate.net
Table 1: Transient Photoluminescence Decay Data for Selected Phenoxazine Derivatives
| Compound/System | Solvent/Matrix | Decay Characteristics | Lifetime(s) | Reference |
| MCz-p2 | Toluene | Biexponential | Prompt and Delayed Components | rsc.org |
| BDP-1 | n-Hexane | Monoexponential | 5.4 ns | nih.gov |
| BDP-1 | Acetonitrile | Biexponential | 0.06 ns (30%), 4.2 ns (70%) | nih.gov |
| BDP-2 | Toluene | - | 2.6 ns | nih.gov |
| BDP-2 | Acetonitrile | Biexponential | 0.12 ns (60%), 3.5 ns (40%) | nih.gov |
| Phenoxazine Derivatives | DMF, DCM, Toluene | Varied | 130 ps - 40 ns | ebi.ac.ukresearchgate.net |
Delayed Fluorescence Lifetimes
Delayed fluorescence is a critical characteristic for TADF materials, and its lifetime is a key parameter in determining the efficiency of OLEDs. For phenoxazine-based emitters, delayed fluorescence lifetimes are typically in the microsecond range. sioc-journal.cn
Several strategies have been employed to shorten the delayed fluorescence lifetime to reduce efficiency roll-off at high brightness in OLEDs. By fine-tuning the molecular structure of phenoxazine-pyrimidine derivatives with methyl groups, the reverse intersystem crossing (rISC) rate was significantly increased, leading to a reduction in the TADF lifetime to as low as 800 nanoseconds in toluene solutions. nih.gov A similar short TADF lifetime of approximately 860 ns was also observed in solid films. nih.gov
Other modifications, such as introducing different aryl and methyl moieties at the pyrimidine unit of phenoxazine-pyrimidine compounds, have also resulted in shorter TADF decay times, down to 1.99 µs. nih.gov The introduction of a benzoate (B1203000) group into the molecular structure has also been shown to be an effective strategy for designing short-lifetime TADF materials, with lifetimes reported in the range of 561 to 857 nanoseconds. researchgate.netacs.org
Table 2: Delayed Fluorescence Lifetimes for Various Phenoxazine-Based TADF Emitters
| Compound | Matrix/Solvent | Delayed Fluorescence Lifetime (τd) | Reference |
| 1a | PMMA film (5 wt%) | 5.78 µs | sioc-journal.cn |
| 1b | PMMA film (5 wt%) | 20.00 µs | sioc-journal.cn |
| Phenoxazine-pyrimidine derivative | Toluene | 800 ns | nih.gov |
| Phenoxazine-pyrimidine derivative | Solid film | ~860 ns | nih.gov |
| MBZ-mPXZ | Film | 857 ns | researchgate.netacs.org |
| MBZ-2PXZ | Film | 575 ns | researchgate.netacs.org |
| MBZ-oPXZ | Film | 561 ns | researchgate.netacs.org |
| EBZ-PXZ | Film | 768 ns | researchgate.netacs.org |
| TBZ-PXZ | Film | 600 ns | researchgate.netacs.org |
Time-Resolved Fluorescence and Phosphorescence Spectroscopy
Time-resolved fluorescence and phosphorescence spectroscopy are powerful techniques for determining the energy levels of the lowest singlet (S1) and triplet (T1) excited states. The energy gap between these states (ΔE_ST) is a critical parameter for TADF materials, as a small ΔE_ST facilitates efficient RISC.
For certain phenoxazine derivatives doped in a PMMA film at 77 K, time-resolved fluorescence and phosphorescence spectra have been used to determine ΔE_ST values. sioc-journal.cn For example, compounds designated as 1a and 1b were found to have ΔE_ST values of 0.203 eV and 0.177 eV, respectively. sioc-journal.cn These experimental values were in reasonable agreement with theoretical calculations. sioc-journal.cn
Time-resolved emission spectroscopy can also be used to study the emission mechanism in different environments, such as in a Zeonex film. uhasselt.be This technique allows for the observation of how the excited state dynamics, including fluorescence and phosphorescence, are influenced by the surrounding matrix. uhasselt.be The analysis of time-resolved fluorescence spectra can be complex, often requiring deconvolution of the decay curves to identify different kinetic components. spectroscopyonline.com
Solvatochromism and Environmental Effects on Photophysics
The photophysical properties of 3,10-Dimethyl-10H-phenoxazine and its derivatives can be significantly influenced by the solvent polarity, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states by the solvent molecules.
In many donor-acceptor type molecules containing a phenoxazine unit, a red-shift in the fluorescence emission is observed with increasing solvent polarity. acs.org This is indicative of a more polar excited state, likely a charge-transfer (CT) state, which is stabilized to a greater extent by polar solvents. For instance, in a series of compounds with a benzoate acceptor and a phenoxazine donor, the fluorescence emission peaks showed a red-shift as the electron-donating ability of the donor part increased, which can be modulated by the solvent environment. researchgate.netacs.org
However, in some cases, the absorption spectra of phenoxazine derivatives may remain largely unchanged across different solvents, suggesting that the ground state electronic configuration is less affected by the solvent polarity. researchgate.net The extent of solvatochromism in the fluorescence spectra can provide insights into the degree of intramolecular charge transfer in the excited state. researchgate.net
The surrounding environment also plays a crucial role in the solid state. The rigidity of the matrix can affect the conformational relaxation of the excited state and influence the rates of radiative and non-radiative decay processes. For example, the rapid reverse intersystem crossing of a phenoxazine derivative was found to be retained in a solid-state host matrix, although the emission was slightly red-shifted, indicating stabilization of a charge-transfer state in the higher dielectric environment of the host. rsc.org
Applications in Advanced Materials Science and Chemical Biology
Organic Light-Emitting Diodes (OLEDs)
The phenoxazine (B87303) scaffold is a cornerstone in the design of materials for high-efficiency Organic Light-Emitting Diodes (OLEDs), particularly for emitters that rely on thermally activated delayed fluorescence (TADF).
Phenoxazine derivatives have been successfully employed as emitting dopants in the emissive layer of OLEDs. Their strong electron-donating character is crucial for creating materials that can achieve high quantum efficiencies. In many designs, the phenoxazine unit is combined with an electron-accepting moiety to create a molecule with a small energy gap (ΔEST) between its lowest singlet (S₁) and triplet (T₁) excited states. This small gap allows for efficient reverse intersystem crossing (RISC), a process where non-emissive triplet excitons are converted into emissive singlet excitons, enabling TADF and boosting the theoretical internal quantum efficiency to 100%. nih.gov
The performance of OLEDs often depends on the specific molecular architecture. For instance, linking phenoxazine to acceptors like diphenylsulfone or triazine through phenyl linkers has yielded green and blue TADF emitters with high external quantum efficiencies (EQE). tandfonline.com One study reported that a green TADF emitter, PXZ-DPS, which combines a phenoxazine donor with a diphenylsulfone acceptor, achieved a high photoluminescence quantum yield of 0.90 and was used in a device that realized a high EQE of 17.5%. tandfonline.com Another design, using a triazine acceptor linked to phenoxazine (PXZ-TRZ), produced a device with an EQE of 12.5%. tandfonline.com By increasing the number of phenoxazine donors on a triazine core (tri-PXZ-TRZ), the EQE was further improved to 13.3%. tandfonline.com
Table 1: Performance of Selected Phenoxazine-Based TADF Emitters in OLEDs
| Emitter Name | Donor Moiety | Acceptor Moiety | Max. EQE (%) | Emission Color | Reference |
|---|---|---|---|---|---|
| PXZ-DPS | 10H-Phenoxazine | Diphenylsulfone | 17.5% | Green | tandfonline.com |
| PXZ-TRZ | 10H-Phenoxazine | Diphenyltriazine | 12.5% | Green | tandfonline.com |
| tri-PXZ-TRZ | 10H-Phenoxazine | Triazine | 13.3% | Green | tandfonline.com |
| PXZ-Mes₃B | 10H-Phenoxazine | Trimesitylboron | 22.8% | Green | tandfonline.com |
| 2PXZ-BP-F | 10H-Phenoxazine | Fluorinated Dibenzo[a,c]phenazine (B1222753) | 12.4% | Orange-Red (605 nm) | rsc.org |
| KCPOZ | 10H-Phenoxazine | Biphenyl-carbonitrile derivative | 31.5% | Yellow | acs.org |
This table presents data for illustrative phenoxazine-based compounds to demonstrate the capabilities of the core structure.
The primary role of the 3,10-Dimethyl-10H-phenoxazine unit in OLED materials is to serve as a potent electron donor (D) in a Donor-Acceptor (D-A) molecular architecture. rsc.orgacs.org This design strategy is fundamental to creating TADF emitters. ebi.ac.uk The phenoxazine moiety possesses electron-rich nitrogen and oxygen heteroatoms, which contribute to a high-lying Highest Occupied Molecular Orbital (HOMO) energy level. semanticscholar.org When this strong donor is paired with an electron-withdrawing acceptor unit (e.g., triazines, sulfones, benzophenones, quinoxalines), it facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. tandfonline.comacs.org
This ICT state is key to minimizing the ΔEST, as it leads to a spatial separation of the HOMO (located on the phenoxazine donor) and the Lowest Unoccupied Molecular Orbital (LUMO) (located on the acceptor). tandfonline.com The modular nature of this D-A design allows for fine-tuning of the emission color; using stronger donors or acceptors typically results in a red-shift of the emission wavelength. rsc.orgacs.org For example, using the strong phenoxazine donor with a fluorinated dibenzo[a,c]phenazine acceptor led to an orange-red emitting OLED. rsc.org
As Emitters in High-Efficiency OLEDs
Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)
The strong electron-donating properties of the phenoxazine core also make it a suitable component for organic solar cells.
In the context of solar energy, phenoxazine derivatives are primarily used as electron-donating components in organic dyes for Dye-Sensitized Solar Cells (DSSCs) and as materials for the active layer in Organic Photovoltaics (OPVs). nih.govnih.govresearchgate.net In DSSCs, a sensitizer (B1316253) dye is anchored to the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The dye's role is to absorb sunlight and, upon excitation, inject an electron into the conduction band of the semiconductor. nih.govnih.gov
Phenoxazine is an attractive donor for these dyes due to its ability to promote efficient light harvesting and charge separation. nih.govajchem-a.com The performance of these solar cells is highly dependent on the molecular structure of the dye, including the choice of π-conjugated linkers and acceptor/anchoring groups. nih.gov For example, a series of phenoxazine-based dyes tested in solid-state DSSCs yielded power conversion efficiencies (PCE) between 2.5% and 4.1%, with performance variations linked to the molecular structure. researchgate.net Other studies have achieved PCEs ranging from 6.03% to 7.40% with different phenoxazine-based sensitizers. researchgate.net
Table 2: Photovoltaic Performance of Selected Phenoxazine-Based Dyes in DSSCs
| Dye Structure | PCE (%) | Jsc (mA/cm²) | Voc (V) | Reference |
|---|---|---|---|---|
| DP-1 (Furan linker) | 3.51 | 7.91 | 0.65 | nih.gov |
| DP-2 (Thiophene linker) | 4.02 | 9.07 | 0.66 | nih.gov |
| DP-3 (Hexylthiophene linker) | 3.65 | 7.74 | 0.69 | nih.gov |
| P1 (DPP-based polymer) | Not specified | Not specified | Not specified | researchgate.net |
This table showcases the performance of various sensitizers built upon the phenoxazine framework, highlighting the impact of molecular engineering on solar cell efficiency.
The fundamental process in both DSSCs and OPVs is photoinduced charge transfer. The phenoxazine moiety, with its strong electron-donating capacity, is integral to this process. nih.govevitachem.com Upon absorption of a photon, an electron is promoted from the HOMO, which is largely localized on the electron-donating phenoxazine unit, to the LUMO, often distributed across the π-linker and acceptor part of the molecule. nih.gov
This excited state must be sufficiently energetic for the electron to be injected into the semiconductor's conduction band in a DSSC, or to be transferred to an acceptor material in an OPV bulk heterojunction. nih.gov The HOMO level of the phenoxazine dye must also be lower than the redox potential of the electrolyte used in the DSSC to ensure efficient regeneration of the dye after electron injection. nih.gov The non-planar, butterfly-like geometry of the phenoxazine core can also be advantageous in reducing undesirable dye aggregation on the semiconductor surface, which can otherwise impair device performance. ajchem-a.com
As Sensitizers and Semiconductor Materials
Organic Photoredox Catalysis
Phenoxazine derivatives have emerged as a powerful class of metal-free, organic photoredox catalysts. nih.gov Their utility stems from their strong reducing ability in the photoexcited state and the tunability of their properties through synthetic modification. nih.gov These catalysts can be activated by visible or UVA light to initiate a wide range of chemical transformations, such as organocatalyzed atom transfer radical polymerization (O-ATRP). nih.govscielo.brscielo.br
In a typical catalytic cycle, the phenoxazine photocatalyst absorbs light, forming an excited state (PC*) that is a much stronger reductant than the ground state molecule. This excited state can then transfer an electron to a substrate, initiating a radical reaction. The resulting phenoxazine radical cation can then be reduced back to its ground state to complete the catalytic cycle. scielo.br The electrochemical properties, such as the oxidation potential, are critical to the catalyst's function and can be precisely tuned by adding substituents to the phenoxazine core. nih.gov For instance, combining a phenoxazine donor with a perylene (B46583) unit created a novel photocatalyst (PHP) that could be activated by visible light for the controlled polymerization of methyl methacrylate. scielo.brscielo.br
Phenoxazine Derivatives as Organic Photoredox Catalysts
Fluorescent Probes and Chemical Tools in Research
The inherent fluorescence of the phenoxazine ring system makes it a valuable scaffold for creating probes to study biological systems. scielo.br These probes can be designed to report on their local environment or to selectively label specific biomolecules and cellular structures.
The planar phenoxazine scaffold is widely utilized to stabilize nucleic acid duplexes. nih.govresearchgate.net This property, combined with its fluorescence, makes it an excellent component for probes designed to investigate the structure, recognition, and metabolism of nucleic acids. nih.govresearchgate.net For example, a deoxycytosine analog named C-spin, which incorporates a phenoxazine derivative, was developed as a bi-functional spectroscopic probe. hi.is Crystallographic analysis revealed that C-spin integrates into an A-form DNA duplex and forms a non-perturbing base pair with deoxyguanosine, demonstrating its utility for studying nucleic acid structure without causing significant distortion. hi.is Furthermore, phenoxazine-based nucleoside derivatives have been synthesized to explore their antiviral activities, which are linked to their interactions with viral DNA and RNA. nih.gov Dyes from the broader phenoxazine family, such as Nile Blue, have also been shown to interact with DNA and can be used for its detection in electrophoresed gels. nih.gov
Phenoxazine dyes are well-established as biological staining agents for histology and cytology. researchgate.netresearchgate.netontosight.ai Their utility stems from their ability to bind to various biomolecules and their strong, often environmentally sensitive, fluorescence. nih.gov The specific cellular components targeted by a phenoxazine stain can be tailored by altering the substituents on the core ring structure.
A prominent example is Nile Red, a benzo[a]phenoxazone derivative, which is a highly selective and intensely fluorescent vital stain for intracellular lipid droplets. researchgate.netacs.org Another derivative, Celestine Blue, binds to nucleic acids and proteins and is commonly used to stain connective tissue and mucin. ontosight.ai More recently, a novel synthesized 5- and 9-N-substituted benzo[a]phenoxazine, BaP1, was found to accumulate in and specifically stain the vacuolar membrane and the endoplasmic reticulum in yeast cells, highlighting its potential as a probe for co-localization studies of these organelles. nih.gov These examples show the versatility of the phenoxazine scaffold in creating selective stains for in vitro cellular imaging.
For Studying Nucleic Acid Structure and Metabolism
Organic Semiconductors for Electronic Devices
The electron-rich nature of the phenoxazine ring, with its nitrogen and oxygen heteroatoms, makes it an excellent building block for organic semiconducting materials. scielo.br These materials are of great interest for applications in flexible and low-cost organic electronics.
Conjugated polymers incorporating the phenoxazine unit have been successfully synthesized and utilized as p-channel semiconductors in Organic Field-Effect Transistors (OFETs). researchgate.netntnu.no These materials are promising for solution-processable thin-film transistors due to their favorable electronic properties and good thermal stability. researchgate.net
A key advantage of phenoxazine-based polymers is their low ionization potential, corresponding to high-lying Highest Occupied Molecular Orbital (HOMO) levels, typically in the range of 4.8 to 4.9 eV. researchgate.netntnu.no This facilitates the efficient injection of holes from high work-function electrodes like gold. ntnu.no OFETs fabricated with phenoxazine-based copolymers have demonstrated strong performance, with key metrics summarized in the table below. These results establish phenoxazine-based materials as a promising class of semiconductors for organic electronics. researchgate.netntnu.no
| Polymer/Molecule Type | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Source |
| Phenoxazine Copolymers | Up to 6 × 10⁻⁴ | > 10⁴ | ntnu.no |
| Phenoxazine-based Conjugated Polymers | Up to 6 × 10⁻⁴ | Up to 10⁴ | researchgate.net |
| Phenoxazine-Quinoline (Donor-Acceptor) | Up to 7 × 10⁻⁴ | Not specified | acs.org |
Future Research Directions and Outlook
Design and Synthesis of Novel 3,10-Dimethyl-10H-phenoxazine Derivatives with Tunable Properties
The future of this compound research is heavily reliant on the ability to design and synthesize novel derivatives with precisely controlled electronic and photophysical properties. The existing methyl groups at the 3 and 10 positions serve as foundational anchors, and future work will explore further functionalization of the phenoxazine (B87303) core. Research will likely focus on introducing a variety of electron-donating and electron-withdrawing groups at other positions on the aromatic rings. This strategic substitution will allow for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Modern synthetic methodologies, such as the Buchwald-Hartwig C-N coupling and Suzuki-Miyaura cross-coupling reactions, have proven effective for creating complex phenoxazine derivatives. scielo.brscielo.brnih.govresearchgate.net These techniques will be instrumental in attaching diverse functional moieties, including carbazoles, phenothiazines, and various aryl groups, to the this compound scaffold. researchgate.netrsc.org The goal is to create a library of derivatives with a wide range of absorption and emission characteristics, redox potentials, and charge transport properties, making them suitable for specific applications. nih.gov For instance, extending the π-conjugation through the addition of aryl substituents is a known strategy to enhance visible-light absorption. nih.gov
| Synthetic Method | Reactants | Purpose |
| Buchwald-Hartwig C-N Coupling | Phenoxazine and an aryl halide (e.g., 1-bromo perylene) | To form a carbon-nitrogen bond, attaching new functional groups to the nitrogen atom of the phenoxazine core. scielo.brscielo.br |
| Suzuki-Miyaura Coupling | A borylated phenoxazine derivative and an aryl halide | To form carbon-carbon bonds, extending the π-conjugated system of the phenoxazine core with aryl substituents. nih.gov |
| Vilsmeier-Haack Reaction | N-alkylated phenoxazine | To introduce formyl groups onto the phenoxazine ring, which can then be used for further modifications. researchgate.net |
| Ullmann Condensation | A phenoxazine derivative and an aryl halide | An alternative method for C-N bond formation, often used in the synthesis of donor-acceptor molecules. researchgate.net |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
Phenoxazine derivatives have shown significant promise as fluorescent probes due to their sensitivity to the local environment. nih.govpubcompare.ai Future research will likely explore the potential of this compound as a core structure for developing advanced spectroscopic probes. These probes could be designed for real-time monitoring of various chemical and biological processes. nih.gov
By incorporating specific recognition moieties, derivatives of this compound could be engineered to detect specific analytes such as metal ions, reactive oxygen species like hypochlorite, or changes in pH. researchgate.netacs.org The development of "turn-on" fluorescent probes, where fluorescence is initiated or significantly enhanced upon binding to the target, is a particularly attractive area. researchgate.net These probes could find applications in environmental monitoring, food safety analysis, and for bioimaging within living cells and organisms, such as zebrafish. researchgate.netmdpi.com The inherent photophysical properties of the phenoxazine core can be modulated to create probes that operate in the near-infrared (NIR) region, which is advantageous for biological imaging due to minimal autofluorescence from biological samples. acs.orgmdpi.com
In-depth Computational Studies for Predictive Material Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new materials before their synthesis. ulb.ac.beacs.org In-depth computational studies on this compound and its potential derivatives will be crucial for accelerating the discovery of new functional materials. rsc.orgnih.gov These studies can accurately predict key parameters such as HOMO/LUMO energy levels, ionization potentials, electron affinities, and absorption/emission spectra. rsc.orgacs.org
By simulating the effects of different substituents on the phenoxazine core, researchers can identify the most promising candidates for specific applications, thereby guiding synthetic efforts and reducing trial-and-error experimentation. acs.org For example, DFT calculations can help in designing molecules with small energy gaps between their singlet and triplet excited states (ΔEST), a key requirement for materials exhibiting Thermally Activated Delayed Fluorescence (TADF). acs.org Furthermore, machine learning models trained on DFT-calculated data are emerging as a powerful strategy for rapidly predicting the properties of large libraries of virtual compounds, further streamlining the material design process. acs.org
| Computational Method | Predicted Properties | Significance |
| Density Functional Theory (DFT) | HOMO/LUMO energies, ionization potential, electron affinity, excited state energies. rsc.orgacs.orgmdpi.com | Guides the rational design of molecules with desired electronic and optical properties for applications like OLEDs and solar cells. |
| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, nature of electronic transitions (e.g., charge transfer). nih.govnih.gov | Predicts the color and efficiency of light emission or absorption, crucial for dyes, probes, and optoelectronic devices. |
| Machine Learning (ML) Models | Redox potentials, and other quantum-chemical properties. acs.org | Enables high-throughput screening of virtual compound libraries to quickly identify promising candidates for synthesis. |
Exploration of New Application Domains in Optoelectronics and Catalysis
The versatile electronic properties of the phenoxazine scaffold make it a prime candidate for various applications, particularly in optoelectronics and catalysis. nih.govnih.gov Future research on this compound will aim to explore and expand its utility in these domains.
In optoelectronics, phenoxazine derivatives are used as electron-donating units in materials for Organic Light-Emitting Diodes (OLEDs) and as sensitizers in Dye-Sensitized Solar Cells (DSSCs). nih.govnih.govajchem-a.comresearchgate.net The this compound core could be incorporated into donor-acceptor molecules designed to exhibit TADF, leading to highly efficient OLEDs. acs.org By pairing it with suitable acceptor moieties, it is possible to create emitters that cover the entire visible spectrum. acs.orgnih.gov
In the field of catalysis, phenoxazines have emerged as potent organic photoredox catalysts, capable of driving chemical reactions using visible light. scielo.brscielo.br They have been successfully employed in processes like Atom Transfer Radical Polymerization (ATRP), offering a metal-free alternative to traditional catalysts. scielo.brnih.gov Future work will investigate the catalytic efficiency of this compound and its derivatives in a wider range of organic transformations. scielo.brnih.gov
Strategies for Scalable and Sustainable Synthesis of this compound
For any material to have a significant technological impact, its synthesis must be both scalable and sustainable. A key future research direction will be the development of efficient, cost-effective, and environmentally friendly methods for producing this compound and its derivatives. This involves moving away from stoichiometric reagents and harsh reaction conditions towards catalytic processes that utilize greener solvents and generate less waste. researchgate.net
Recent advancements include transition-metal-free synthesis routes for the phenoxazine core, which avoid the use of expensive and potentially toxic heavy metals. beilstein-journals.org Exploring reactions under ultrasound or microwave irradiation could also lead to higher yields, shorter reaction times, and milder conditions. nih.gov Furthermore, developing scalable deuteration methods could be valuable for producing isotopically labeled standards or for studies investigating reaction mechanisms and improving material stability. nih.gov The ultimate goal is to establish synthetic protocols that are robust, reproducible, and amenable to large-scale industrial production. nih.gov
Integration into Multifunctional Material Systems and Hybrid Architectures
The true potential of this compound may be realized when it is integrated as a building block into more complex, multifunctional material systems and hybrid architectures. nih.gov Research in this area will focus on combining the unique properties of the phenoxazine unit with those of other materials to create novel functionalities.
For example, phenoxazine derivatives can be incorporated into polymers to create semiconducting materials with good film-forming properties for flexible electronic devices. nih.govscielo.br In another avenue, they can be used as the active redox species in non-aqueous redox flow batteries for large-scale energy storage. acs.org Hybrid architectures, where phenoxazine-based molecules are grafted onto inorganic nanostructures or integrated into metal-organic frameworks (MOFs), could lead to materials with synergistic properties, finding use in advanced sensing, catalysis, and photonics. acs.org The design of such complex systems requires a deep understanding of the interfacial interactions and charge/energy transfer dynamics between the different components.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 3,10-Dimethyl-10H-phenoxazine?
- Methodology : The synthesis typically involves functionalization of the phenoxazine core. For example, alkylation at the N10 position can be achieved using methyl halides under basic conditions (e.g., KOH/EtOH), followed by purification via column chromatography ( ). For regioselective dimethylation, a two-step protocol involving Grignard reagents or palladium-catalyzed cross-coupling may be employed. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry (MS) ( ).
- Critical Note : Monitor reaction progress via TLC and optimize stoichiometry to avoid over-alkylation .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Key parameters include bond lengths (e.g., C–N, C–O) and torsion angles (e.g., dihedral angles between aromatic rings). For example, phenothiazine derivatives show triclinic crystal systems (space group P1) with Z = 2 ( ). Complementary techniques like FT-IR and UV-Vis spectroscopy validate functional groups and electronic transitions .
Q. What are the critical physicochemical properties of this compound?
- Key Properties :
- Melting Point : ~156–159°C (similar to unsubstituted phenoxazine; ).
- Solubility : Lipophilic due to methyl groups; soluble in dichloromethane, THF, and DMSO.
- Stability : Susceptible to oxidation; store under inert atmosphere (N₂/Ar).
Advanced Research Questions
Q. How can crystallographic data resolve conformational flexibility in this compound derivatives?
- Methodology : SCXRD reveals non-planar conformations due to steric hindrance between methyl groups. For example, phenothiazine analogs exhibit dimerization via weak C–H···O hydrogen bonds ( ). Pair distribution function (PDF) analysis or DFT calculations (e.g., Gaussian09) can model dynamic behavior in solution .
Q. What strategies optimize this compound for photocatalytic oxidative coupling reactions?
- Methodology :
Substituent Tuning : Introduce electron-donating/withdrawing groups (e.g., –CHO, –NO₂) to modulate redox potentials ( ).
Photophysical Screening : Use time-resolved fluorescence to quantify excited-state lifetimes.
Reaction Setup : Conduct reactions under blue-light irradiation (λ = 450 nm) with sacrificial reagents (e.g., TEOA) to enhance charge separation ( ).
- Data Interpretation : Compare turnover numbers (TON) and quantum yields (Φ) with control compounds .
Q. How do fluorescence properties of this compound derivatives correlate with structural modifications?
- Methodology :
- Synthesis : Attach fluorophores (e.g., carbazole, pyrene) via Suzuki coupling ( ).
- Characterization : Measure emission spectra (λem) and quantum yields (ΦF) using an integrating sphere.
- Computational Modeling : Perform TD-DFT calculations (e.g., B3LYP/6-31G*) to predict electronic transitions .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based HDAC inhibitors?
- Methodology :
Derivatization : Replace methyl groups with hydroxamic acid moieties ( ).
Biological Assays : Use enzymatic inhibition assays (e.g., HDAC1/6) and cytotoxicity profiling (e.g., IC₅₀ in cancer cell lines).
SAR Analysis : Correlate substituent electronegativity with inhibitory potency (e.g., –CF₃ enhances binding; ).
Q. What computational approaches predict the electronic properties of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
